d[Leu4,Lys8]-VP
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Overview
Description
D[Leu4,Lys8]VP, also known as [D-Leucine4, Lysine8]vasopressin, is a synthetic analog of vasopressin. It is a selective agonist for the vasopressin V1B receptor, with high affinity and specificity. This compound has been widely used in scientific research to study the physiological and pharmacological effects of vasopressin receptors .
Preparation Methods
The synthesis of D[Leu4,Lys8]VP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps :
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin support.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Deprotection and Cleavage: Removal of protecting groups and cleavage of the peptide from the resin.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial production methods for D[Leu4,Lys8]VP are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions, using automated peptide synthesizers, and ensuring stringent quality control measures .
Chemical Reactions Analysis
D[Leu4,Lys8]VP undergoes various chemical reactions, including:
Substitution: Amino acid substitutions can be introduced to modify the peptide’s properties and receptor selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are modified peptides with different biological activities .
Scientific Research Applications
D[Leu4,Lys8]VP has numerous applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification techniques.
Biology: Employed to investigate the role of vasopressin receptors in various physiological processes, such as stress response and hormone regulation
Medicine: Utilized in preclinical studies to explore potential therapeutic applications for disorders related to vasopressin receptor dysfunction
Mechanism of Action
D[Leu4,Lys8]VP exerts its effects by selectively binding to the vasopressin V1B receptor. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways . The activation of these pathways leads to various physiological responses, such as the release of adrenocorticotropic hormone (ACTH) and insulin .
Comparison with Similar Compounds
D[Leu4,Lys8]VP is unique due to its high selectivity for the vasopressin V1B receptor. Similar compounds include:
D[Cha4]AVP: Another selective agonist for the V1B receptor, but with different amino acid modifications.
Deamino-arginine vasopressin (dDAVP): A selective agonist for the V2 receptor, used primarily in the treatment of diabetes insipidus.
Oxytocin: A peptide hormone with structural similarities to vasopressin but primarily acts on oxytocin receptors.
D[Leu4,Lys8]VP stands out due to its specific receptor selectivity and its utility in studying the V1B receptor’s role in various physiological processes .
Biological Activity
d[Leu4,Lys8]-VP (also known as d[Leu^4,Lys^8]-vasopressin) is a synthetic analog of vasopressin, specifically designed to selectively activate the V1b vasopressin receptor. This compound has garnered attention due to its unique pharmacological profile and potential applications in research and therapeutic contexts.
Chemical Structure and Synthesis
The compound this compound is derived from the natural hormone vasopressin by substituting leucine at position 4 and lysine at position 8. This modification enhances its selectivity for the V1b receptor while reducing activity at other vasopressin receptors, such as V1a and V2. The synthesis of this compound typically involves solid-phase peptide synthesis techniques, allowing for precise incorporation of amino acid modifications.
Pharmacological Profile
This compound exhibits a high affinity for the V1b receptor across different species:
Receptor Type | Ki (nM) |
---|---|
V1b (Rat) | 0.16 |
V1b (Human) | 0.52 |
V1b (Mouse) | 1.38 |
V1a | 3800 |
V2 | 100 |
Oxytocin | 64 |
These values indicate that this compound is a potent selective agonist for the rat V1b receptor, with significantly lower affinity for other receptors, which is beneficial for studying specific physiological responses mediated by the V1b receptor without cross-reactivity with other vasopressin receptors .
In Vitro Studies
In laboratory settings, this compound has been shown to act as a full agonist in various assays:
- Phospholipase C Activation : It stimulates phospholipase C activity in AtT20 cells expressing the rat V1b receptor, indicating its role in intracellular signaling pathways.
- MAPK Pathway Activation : The compound also activates the MAPK signaling pathway, further confirming its efficacy as a full agonist .
Physiological Effects
Despite its strong agonistic properties at the V1b receptor, this compound shows relatively weak antidiuretic and vasopressor effects compared to natural vasopressin. Specifically:
- Antidiuretic Activity : It exhibits reduced potency in promoting water retention.
- Vasopressor Activity : The pressor effects are also diminished when compared to vasopressin.
- Oxytocic Activity : Its ability to induce uterine contractions is weaker than that of natural vasopressin .
However, when administered at low doses, it effectively stimulates the release of adrenocorticotropic hormone (ACTH) from mouse pituitary cells and insulin from perfused rat pancreas models, demonstrating its potential role in endocrine regulation .
Case Studies and Applications
Research utilizing this compound has provided insights into the physiological roles of the V1b receptor:
- Stress Response Studies : In studies examining stress-induced hormone release, this compound has been used to elucidate mechanisms by which vasopressin influences stress-related behaviors and endocrine responses.
- Neuroendocrine Research : Its selective action allows researchers to explore the specific contributions of the V1b receptor in neuroendocrine functions without interference from other vasopressin receptors .
Properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMLGLFLYCDQT-PEAOEFARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H67N11O11S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42061-33-6 |
Source
|
Record name | Vasopressin, 1-deamino-leu(4)-lys(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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